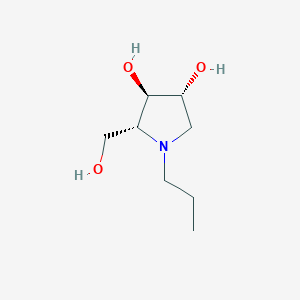![molecular formula C14H10N2O B8684253 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B8684253.png)
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a phenyl group at the 7-position and an aldehyde group at the 3-position. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the reactants and the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 7-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 7-Phenylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced (e.g., nitro, sulfonyl, halogenated derivatives).
Aplicaciones Científicas De Investigación
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde varies depending on its application:
Enzyme Inhibition: It can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic pathways, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the phenyl group at the 2-position instead of the 7-position.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains chloro substituents, which can alter its chemical reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents that influence their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
7-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-13-9-15-14-8-12(6-7-16(13)14)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
NWYDGCYEJJYZML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)



![1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene](/img/structure/B8684260.png)






